molecular formula C18H30N2O3S B2400383 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide CAS No. 953142-84-2

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide

Cat. No. B2400383
CAS RN: 953142-84-2
M. Wt: 354.51
InChI Key: UXULWUXLCQADDQ-UHFFFAOYSA-N
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Description

The compound “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also has a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their use in some types of antibiotics.

Mechanism of Action

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide is believed to modulate the activity of certain ion channels in the brain by binding to specific sites on the channel protein. This binding results in a change in the conformation of the channel, which alters its activity. The exact mechanism of action of this compound is still being studied, but it is thought to involve both direct and indirect effects on ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being targeted. In some cases, this compound has been shown to increase the activity of ion channels, while in others it has been shown to decrease activity. These effects can have implications for a range of physiological processes, including neurotransmission, muscle contraction, and hormone secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide in lab experiments is its specificity for certain ion channels, which allows researchers to study the function of these channels in isolation. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using this compound is that its effects on ion channels can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.

Future Directions

There are several future directions for research on N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide, including the development of more specific and potent analogs, the investigation of its potential as a therapeutic agent for neurological disorders and cancer, and the exploration of its effects on other ion channels and proteins. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on physiological processes.

Synthesis Methods

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The method involves the reaction of 4-propylbenzenesulfonyl chloride with 1-(2-methoxyethyl)piperidine in the presence of a base, followed by the addition of formaldehyde and sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-propylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including neuroscience, drug development, and cancer research. In neuroscience, this compound has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In drug development, this compound has been investigated as a potential drug target for the treatment of cancer and other diseases. Additionally, this compound has been used as a tool in biochemical research to study the function of ion channels and other proteins.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-3-4-16-5-7-18(8-6-16)24(21,22)19-15-17-9-11-20(12-10-17)13-14-23-2/h5-8,17,19H,3-4,9-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXULWUXLCQADDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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